molecular formula C14H10BrClO3 B3002943 4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid CAS No. 1275449-85-8

4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid

Cat. No.: B3002943
CAS No.: 1275449-85-8
M. Wt: 341.59
InChI Key: GYPAJNDQPKEBOX-UHFFFAOYSA-N
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Description

4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid is a halogenated benzoic acid derivative characterized by a 3-bromobenzyloxy substituent at the 4-position and a chlorine atom at the 3-position of the aromatic ring.

Properties

IUPAC Name

4-[(3-bromophenyl)methoxy]-3-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPAJNDQPKEBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid typically involves the reaction of 3-bromophenol with 3-chlorobenzoic acid under specific conditions. One common method is the etherification of 3-bromophenol with 3-chlorobenzoic acid using a suitable base and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale etherification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis:
4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical agents. It has been particularly noted for its role in the development of anti-inflammatory and analgesic drugs. The compound's structural features allow it to participate in various chemical reactions essential for creating complex drug molecules.

Case Study:
In a study focused on the synthesis of SGLT2 inhibitors, this compound was utilized as a key intermediate. The synthesis involved multiple steps including bromination and esterification, leading to compounds that showed promise in treating diabetes .

Agrochemical Development

Herbicides and Pesticides:
The compound is employed in formulating herbicides and pesticides, enhancing crop protection and yield. Its efficacy in agricultural applications stems from its ability to interact with biological systems effectively.

Data Table: Agrochemical Applications

Application TypeExample CompoundsMechanism of Action
HerbicidesGlyphosateInhibition of EPSP synthase
PesticidesChlorpyrifosAcetylcholinesterase inhibition

Material Science

Specialty Polymers and Resins:
In material science, this compound is utilized to produce specialty polymers and resins. These materials exhibit improved thermal and mechanical properties, making them suitable for various industrial applications.

Case Study:
Research has demonstrated that polymers synthesized using this compound exhibit enhanced thermal stability and mechanical strength compared to traditional materials, making them ideal for demanding applications such as automotive and aerospace components .

Analytical Chemistry

Reagent in Analytical Methods:
The compound acts as a reagent in analytical chemistry, aiding in the detection and quantification of other chemical substances within complex mixtures. Its unique properties allow for specific interactions that enhance analytical sensitivity.

Data Table: Analytical Applications

Analytical MethodApplicationBenefits
HPLCDrug formulation analysisHigh sensitivity
Mass SpectrometryCompound identificationAccurate mass determination

Research in Organic Chemistry

Synthetic Pathways Exploration:
Researchers utilize this compound to explore new synthetic pathways in organic chemistry. The compound's versatility allows chemists to develop innovative compounds through various reactions such as nucleophilic substitutions and coupling reactions.

Case Study:
A recent publication highlighted the use of this compound in synthesizing novel derivatives with potential biological activity, showcasing its role as a building block for complex organic molecules .

Mechanism of Action

The mechanism of action of 4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid involves its interaction with specific molecular targets. The bromophenyl and chlorobenzoic acid moieties can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boronic Acid Derivatives (CAS 849062-25-5 and 870777-26-7)

Two boronic acid analogs of the target compound are notable:

  • B-[4-[(3-Bromophenyl)methoxy]-3-chlorophenyl]boronic acid (CAS 849062-25-5, C₁₃H₁₁BBrClO₃ )
  • B-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]boronic acid (CAS 870777-26-7, C₁₃H₁₁BCl₂O₃ )
Property Target Compound CAS 849062-25-5 CAS 870777-26-7
Molecular Weight ~337.6 g/mol (estimated) 356.49 g/mol 333.50 g/mol
Substituents 3-Br, 3-Cl 3-Br, 3-Cl, boronic acid 2-Cl, 3-Cl, boronic acid
Key Differences Benzoic acid core Boronic acid functionality Boronic acid + 2-Cl substituent

The boronic acid derivatives exhibit distinct reactivity due to the boronic group, enabling applications in Suzuki-Miyaura coupling reactions.

Halogenated Benzoic Acid Derivatives

  • 3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid (PDB ID: RTE, C₂₂H₁₆ClFN₂O₄) This benzimidazole-containing analog shares a halogenated phenoxy group but differs in core structure.
  • 2-[(Benzenecarbonyl)amino]-3-[(4-chlorophenyl)methoxy]benzoic acid (PDB ID: 7HL, C₂₁H₁₆ClNO₄) The 4-chlorophenylmethoxy group offers a para-substitution pattern, reducing steric hindrance relative to the meta-bromo group in the target compound. This may influence solubility and receptor interactions .

Substituted Benzamides and Thiazolidinones

  • 3-[[[(3-Bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-4-chloro-benzoic acid (CAS 532414-73-6, C₁₈H₁₅BrClN₂O₄S) Incorporates a thioxomethyl carbamoyl group, which may enhance chelation properties or modulate enzyme inhibition compared to the simpler benzyloxy group in the target compound .

Substituent Effects on Physicochemical Properties

Compound Halogen Substituents LogP (Estimated) Solubility (Polar Solvents)
Target Compound 3-Br, 3-Cl ~3.2 Moderate (DMSO, methanol)
4-Bromo-3-methylbenzoic acid 4-Br, 3-CH₃ ~2.8 High (Ethanol, acetone)
CAS 885966-98-3 2-Br, 5-OCH₂CH₃ ~4.1 Low (DCM, ethyl acetate)

However, bulky substituents may reduce solubility in polar solvents .

Biological Activity

4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid, a compound with the CAS number 1275449-85-8, is a member of the benzoic acid derivatives. Its unique structure, featuring a brominated phenyl group and a methoxy substituent, suggests potential biological activities worth exploring. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C15_{15}H12_{12}BrClO2_2, which indicates it possesses both halogen and methoxy functional groups. These features can influence its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the bromine atom can enhance lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Biological Activity

Research has indicated that compounds similar to this compound exhibit diverse biological activities such as:

  • Antimicrobial : Inhibition of bacterial growth through interference with cell wall synthesis or metabolic pathways.
  • Anti-inflammatory : Reduction of inflammatory markers in cellular models.
  • Anticancer : Induction of apoptosis in cancer cell lines through modulation of signaling pathways.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of benzoic acid derivatives against various bacterial strains. Results showed that compounds with similar structural motifs inhibited growth effectively, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : In vitro studies demonstrated that derivatives of chlorobenzoic acids reduced the production of pro-inflammatory cytokines in macrophages, indicating their potential as anti-inflammatory agents .
  • Anticancer Properties : Research involving docking studies has indicated that similar compounds can bind effectively to DNA gyrase, a target for anticancer drugs. This binding could inhibit cancer cell proliferation .

Data Summary Table

Activity TypeFindingsReferences
AntimicrobialInhibited growth of multiple bacterial strains
Anti-inflammatoryReduced cytokine production in macrophage models
AnticancerEffective binding to DNA gyrase; induced apoptosis

Q & A

Q. What are the common synthetic routes for 4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves a multi-step approach:

Intermediate Preparation :

  • 3-Bromobenzyl chloride (CAS 589-17-3) is synthesized via bromination of benzyl chloride derivatives ().
  • 3-Chloro-4-hydroxybenzoic acid (CAS 42860-10-6) is prepared via selective chlorination of hydroxybenzoic acid ().

Coupling Reaction :

  • Nucleophilic substitution under alkaline conditions (e.g., K₂CO₃/DMF) to attach the 3-bromobenzyl group to the hydroxyl group of 3-chloro-4-hydroxybenzoic acid (analogous to triazine coupling in ).

Purification :

  • Recrystallization or column chromatography (silica gel, hexane/EtOH mixtures) to isolate the final product ().

Q. Key Intermediates :

  • 3-Bromobenzyl chloride ().
  • 3-Chloro-4-hydroxybenzoic acid ().

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral features should researchers look for?

Methodological Answer:

  • 1H NMR :
    • Aromatic protons : Multiplets between δ 7.1–8.0 ppm for the bromophenyl and chlorobenzoic acid moieties ().
    • Methoxy (-OCH₂-) protons : A singlet near δ 5.3–5.5 ppm (similar to methoxy groups in ).
  • 13C NMR :
    • Carbonyl carbon (COOH) at ~δ 170 ppm.
    • Bromine- and chlorine-substituted carbons show distinct splitting ().
  • IR Spectroscopy :
    • Broad O-H stretch (~2500–3000 cm⁻¹ for COOH) and C=O stretch (~1680 cm⁻¹).
  • HPLC-MS :
    • Confirm molecular ion peaks ([M+H]⁺ or [M-H]⁻) and purity (>95%) ().

Critical Note : Overlapping signals in aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution ().

Q. What are the primary safety considerations when handling this compound, and how should waste be managed?

Methodological Answer:

  • Handling :
    • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation ().
    • Work in a fume hood to avoid inhalation of fine particles ().
  • Waste Management :
    • Segregate halogenated organic waste in designated containers ().
    • Neutralize acidic residues (e.g., with NaHCO₃) before disposal ().
  • Storage :
    • Store in airtight containers at 2–8°C to prevent degradation ().

Q. How can researchers optimize the coupling reaction between 3-bromobenzyl derivatives and chlorobenzoic acid precursors to improve yield?

Methodological Answer:

  • Reaction Conditions :
    • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency ().
    • Optimize solvent polarity (e.g., DMF > DMSO) to stabilize intermediates ().
  • Temperature Control :
    • Maintain 45–60°C to balance reaction rate and byproduct formation ().
  • Monitoring :
    • Track reaction progress via TLC (hexane/EtOH 1:1) or in-situ FTIR for real-time analysis.

Q. What computational tools are available for predicting synthetic pathways and analyzing reaction mechanisms for this compound?

Methodological Answer:

  • Retrosynthesis Tools :
    • Pistachio/Bkms_metabolic : AI-driven platforms for one-step synthesis planning ().
    • Reaxys/Scifinder : Databases to identify analogous reactions (e.g., triazine-based couplings in ).
  • Mechanistic Analysis :
    • Gaussian : DFT calculations to model transition states and electron density maps (e.g., bromine’s electron-withdrawing effect on coupling reactivity).

Q. Case Study :

  • Substituent effects (e.g., electron-deficient 3-bromophenyl group) can be modeled to predict regioselectivity in further derivatization ().

Q. How does the electronic nature of substituents affect the compound’s reactivity in further derivatization reactions?

Methodological Answer:

  • Electron-Withdrawing Effects :
    • The 3-bromo and 3-chloro groups deactivate the aromatic ring, directing electrophilic substitution to meta/para positions ().
    • Methoxy linker : Enhances solubility but may sterically hinder reactions at the benzoic acid core.
  • Case Study :
    • In triazine-based derivatives (), electron-deficient aryl groups increase reaction rates with nucleophiles (e.g., amines).

Q. Experimental Design :

  • Compare reaction kinetics of bromo/chloro analogs using UV-Vis or LC-MS monitoring.

Q. What strategies can resolve overlapping signals in NMR spectra of this compound?

Methodological Answer:

  • 2D NMR Techniques :
    • HSQC : Correlate 1H-13C signals to assign aromatic protons ().
    • NOESY : Identify spatial proximity between methoxy and aromatic protons.
  • Solvent Optimization :
    • Use deuterated DMSO instead of CDCl₃ to shift exchangeable protons (e.g., COOH) downfield.
  • Dynamic NMR :
    • Variable-temperature NMR to decouple exchange-broadened signals (e.g., rotational barriers in the methoxy group).

Q. Example :

  • In , unresolved signals at δ 7.1–7.3 ppm were attributed to overlapping phenoxy and triazine protons, resolved via COSY.

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